![molecular formula C18H20ClNO2 B5824983 2-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B5824983.png)
2-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chlorophenyl group and two methoxy groups attached to the isoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline typically involves the Bischler-Napieralski reaction. This reaction is a well-known method for the synthesis of isoquinoline derivatives. The process begins with the condensation of a β-phenylethylamine derivative with an aldehyde or ketone to form an imine intermediate. This intermediate is then cyclized under acidic conditions to yield the desired isoquinoline compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, including anticancer and antimicrobial drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the structural features of the compound, including the chlorophenyl and methoxy groups, which facilitate binding to specific molecular targets.
類似化合物との比較
Similar Compounds
- 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline
- 2-chloro-5-methylphenol
- Thiophene derivatives
Uniqueness
2-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is unique due to its specific substitution pattern on the isoquinoline core. The presence of the 3-chlorophenyl group and two methoxy groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-21-17-9-14-6-7-20(12-15(14)10-18(17)22-2)11-13-4-3-5-16(19)8-13/h3-5,8-10H,6-7,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEXMIUBBWMBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-ethyl-7-[(4-fluorophenyl)methoxy]-2H-chromen-2-one](/img/structure/B5824917.png)
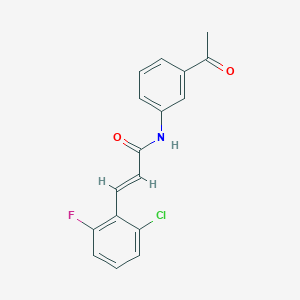
![3-{5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5824930.png)
![7-ethyl-8-[(2-fluorobenzyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5824949.png)
![N'-[(3,4-difluorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine](/img/structure/B5824957.png)
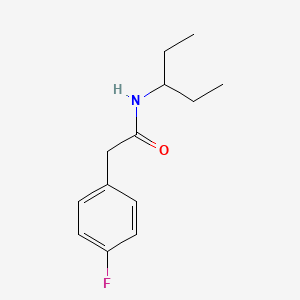
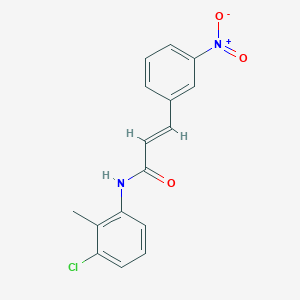
![2-(4-Chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B5824984.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B5824986.png)
![ethyl [4-(4-nitrophenyl)-1H-imidazol-1-yl]acetate](/img/structure/B5824999.png)
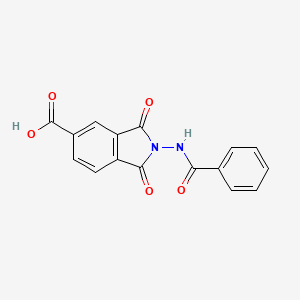
![7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5825015.png)
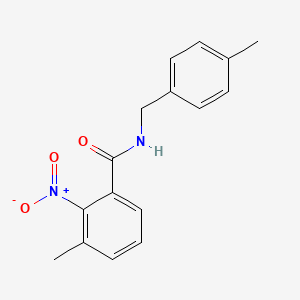
![phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B5825021.png)
